molecular formula C11H8N4 B115717 2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine CAS No. 153944-83-3

2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine

Cat. No. B115717
M. Wt: 196.21 g/mol
InChI Key: FUJYCICMNZZWCK-UHFFFAOYSA-N
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Patent
US05262426

Procedure details

A solution of 2,3-diaminopyridine (1.1 g, 10 mmol) and 2-picolinic acid (1.23 g, 10 mmol) in polyphosphoric acid (10 ml) was heated to 160° C. for 4 hours. The hot solution was poured into ice water and the pH adjusted to pH 9 with conc. NH4OH. The resulting precipitate was filtered and air dried. This crude product was recrystallized from EtOH to give 1.1 g (56%) of the title compound, m.p. 139°-142° C. Anal. Calcd for C11H8N4 : C, 67.34; H, 4.11; N, 28.36. Found: C, 66.88; H, 4.17; N, 8.36.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
56%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[N:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15](O)=O.[NH4+].[OH-]>>[N:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]1[NH:8][C:7]2[C:2]([N:1]=1)=[N:3][CH:4]=[CH:5][CH:6]=2 |f:2.3|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
NC1=NC=CC=C1N
Name
Quantity
1.23 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Name
polyphosphoric acid
Quantity
10 mL
Type
solvent
Smiles
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
This crude product was recrystallized from EtOH

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1NC=2C(=NC=CC2)N1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.